![molecular formula C7H8N2O B1317610 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS No. 1112193-37-9](/img/structure/B1317610.png)
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Overview
Description
2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound . It is a solid substance with the empirical formula C7H8N2O and a molecular weight of 136.15 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as pyrido[3,2-b][1,4]benzoxazines and pyrido[3,2-b][1,4]benzothiazines have been synthesized by base-mediated reactions of substituted 2-chloro-3-nitropyridines with o-amino(thio)phenols .Molecular Structure Analysis
The SMILES string representation of this compound is C1COc2ncccc2N1 . The InChI key is LTWFBZQFHPDLNU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 136.15 .Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis : Pyrido[2,3-b][1,4]oxazin-2-ones, closely related to 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine, have been synthesized using a one-pot annulation method. This process involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, leveraging cesium carbonate in refluxing acetonitrile. A key feature of this synthesis is the Smiles rearrangement of the initial O-alkylation product, followed by cyclization (Cho et al., 2003).
Synthesis of Pyrido-Oxazine Derivatives : Another study focused on the synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][1,4]oxazine as a potential scaffold for bioactive compounds. The process involved the reaction of 2-chloro-3-pyridol with chloroacetamides, which underwent Smiles rearrangement to form pyrido[2,3-b][1,4]oxazinones (Gim et al., 2007).
Synthesis from Fluorinated Pyridines : Pyrido[2,3-b][1,4]oxazine systems were also synthesized from highly fluorinated pyridine derivatives. These were created through annelation reactions with nitrogen and oxygen-centered difunctional nucleophiles via sequential regioselective nucleophilic aromatic substitution processes (Sandford et al., 2014).
Potential for Pharmaceutical Applications
Scaffolding for Drug Development : The synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives demonstrates potential applications in pharmaceuticals. These derivatives were obtained from reactions involving 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, suggesting their utility in creating complex molecular structures for drug development (Arrault et al., 2002).
- on synthesizing novel heterocyclic systems incorporating the pyrido-oxazine structure. For instance, the synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives involved a one-pot synthesis from 1,4-dihydropyridines. This process highlights the potential for creating diverse and complex bicyclic heterocycles, which could be significant in medicinal chemistry (Kumar et al., 2011).
- Synthesis of Nitro Pyrido-Oxazines : Another study explored the synthesis of 3-Nitro-10H-pyrido[3,2-b][1,4]benzoxazines and dipyrido[2,3-e:3’,2’-b][1,4]oxazine, which was achieved by reacting 2-chloro-3,5-dinitropyridine with various o-aminophenols. This demonstrates the versatility of the pyrido-oxazine framework in synthesizing new heterocyclic systems with potential biological activities (Bastrakov et al., 2016).
Advanced Synthesis Techniques and Applications
Efficient Synthetic Processes : Research on novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives presented an efficient synthesis technique. This involved the condensation of ethyl 2-(benzylamino)acetate or ethyl 2-(4-methoxybenzylamino)acetate with oxazine diones, leading to bis-functionalized 1,4-diazepines. Such techniques showcase the potential for pyrido-oxazine structures in creating libraries of novel compounds for various applications (El Bouakher et al., 2013).
Synthesis of Disubstituted Pyrido-Oxazines : A study focusing on pyrido[2,3-b][1,4]oxazines from 6-substituted 3-nitro-2-pyridones revealed a new method consisting of O-alkylation and reductive cyclization. This method is crucial for producing pyridoxazines with specific carbon substituents, demonstrating the adaptability of pyrido-oxazine chemistry in synthesizing targeted molecular structures (Nishiwaki et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine are Inhibitors of Apoptosis Proteins (IAPs), also known as Smac mimetics . IAPs play a crucial role in regulating apoptosis, a process of programmed cell death. By targeting IAPs, this compound can influence cell survival and death .
Mode of Action
This compound acts as an antagonist to IAPs . It binds to these proteins, inhibiting their function and promoting apoptosis. This results in the induction of cell death, particularly in cells that are proliferating abnormally, such as cancer cells .
Biochemical Pathways
It is known that the compound’s action on iaps can influence various cellular processes, including cell cycle regulation, signal transduction, and immune responses .
Result of Action
By antagonizing IAPs, this compound can induce or sensitize cells to apoptotic cell death . This can lead to the reduction of proliferative diseases such as cancer .
properties
IUPAC Name |
2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWFBZQFHPDLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568645 | |
Record name | 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1112193-37-9 | |
Record name | 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-pyrido[2,3-b][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.